molecular formula C15H15N3O B5825644 1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone

1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone

Cat. No.: B5825644
M. Wt: 253.30 g/mol
InChI Key: XEYONTSBTQUVSH-UHFFFAOYSA-N
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Description

1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . Subsequent reactions with appropriate aldehydes or nitriles can introduce the imidazole ring and other substituents .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, benzimidazole derivatives are known to inhibit microtubule formation, which can disrupt cell division and lead to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone is unique due to its specific substituents and the combination of the benzimidazole and imidazole rings.

Properties

IUPAC Name

1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-4-9-17-12-7-5-6-8-13(12)18-14(11(3)19)10(2)16-15(17)18/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYONTSBTQUVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CC=C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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